Molecular Weight and Lipophilicity Differentiation from De-Amino and N-Methylated Benzimidazole Analogs
The target compound (MW 227.27, C₁₂H₁₃N₅) possesses a free 5-amine group that imparts both hydrogen-bond donor capacity and a synthetic derivatization point, distinguishing it from the common 1-methylbenzimidazole analog scaffold widely used in kinase inhibitor programs . Compared to 1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-amine (MW 255.32, C₁₄H₁₇N₅), the target compound has approximately 12% lower molecular weight and lacks the flexible ethylene linker, which alters conformational entropy and may affect binding kinetics .
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW 227.27; C₁₂H₁₃N₅; contains free 5-NH₂; direct C–N linkage between imidazole and benzimidazole |
| Comparator Or Baseline | 1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-amine: MW 255.32; C₁₄H₁₇N₅; contains ethylene linker; N-methylated benzimidazole |
| Quantified Difference | ΔMW = 28.05 g/mol (12.4% higher for comparator); target lacks flexible linker (reduced rotatable bonds) |
| Conditions | Calculated from molecular formulae; no experimental assay data available |
Why This Matters
Lower molecular weight and reduced conformational flexibility generally correlate with improved ligand efficiency and potentially superior pharmacokinetic profiles, making this compound an attractive starting scaffold for fragment-based or lead-optimization campaigns.
